molecular formula C19H28N2O5S2 B2672339 N-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide CAS No. 1797086-19-1

N-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2672339
CAS No.: 1797086-19-1
M. Wt: 428.56
InChI Key: GAASSTOCXUFBFI-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative featuring a cyclohexylsulfonyl-substituted azetidine ring and a 2,5-dimethylbenzenesulfonamide group. Such structures are typically explored for pharmacological applications, such as enzyme inhibition (e.g., carbonic anhydrase, proteases) or receptor modulation due to their sulfonamide and heterocyclic motifs.

Properties

IUPAC Name

N-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S2/c1-14-8-9-15(2)18(10-14)28(25,26)20-11-19(22)21-12-17(13-21)27(23,24)16-6-4-3-5-7-16/h8-10,16-17,20H,3-7,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAASSTOCXUFBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • Sulfonamide group : Known for its biological activity, particularly in antibacterial and anticancer applications.
  • Dimethylbenzene moiety : Contributes to the compound's lipophilicity and potential interaction with biological targets.

1. Cancer Treatment Potential

Research indicates that compounds similar to this compound may function as MDM2 inhibitors. MDM2 is a negative regulator of the p53 tumor suppressor, and its inhibition can lead to increased p53 activity, promoting apoptosis in cancer cells. A study highlighted the synthesis of sulfonamide derivatives with MDM2 inhibitory activity, suggesting that the compound could be explored for similar applications .

2. Enzyme Inhibition

The compound's sulfonamide structure suggests potential inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). A study employing artificial neural networks predicted the biological activity of sulfonamide derivatives against human carbonic anhydrase II and IX. The structure-activity relationship indicated that modifications in the sulfonamide scaffold could enhance selectivity and potency against specific CA isoforms .

Case Studies

  • MDM2 Inhibition :
    • Compounds with similar structures have been shown to effectively inhibit MDM2 in vitro, leading to increased levels of p53 and subsequent apoptosis in cancer cell lines .
  • Carbonic Anhydrase Activity :
    • The predicted activity against carbonic anhydrases was validated through enzyme assays, demonstrating that certain structural modifications can significantly enhance inhibitory potency .

Data Table: Biological Activity Summary

Activity Target Mechanism Reference
MDM2 InhibitionTumor cellsIncreases p53 activity, induces apoptosis
Carbonic Anhydrase InhibitionHuman carbonic anhydrases II & IXCompetitive inhibition affecting pH regulation

Scientific Research Applications

Cancer Treatment

One of the primary applications of this compound is in cancer therapy. Research indicates that compounds with similar structural motifs can act as MDM2 inhibitors, which are crucial in the regulation of the p53 tumor suppressor pathway. MDM2 inhibitors have been shown to reactivate p53 function in tumors where it is inactivated, leading to apoptosis in cancer cells .

Diabetes Management

The compound's potential as a glucokinase (GK) activator is also noteworthy. GK activators are being explored for their ability to regulate glucose levels in patients with type 2 diabetes mellitus (T2DM). Studies have demonstrated that certain GK activators can improve glucose homeostasis while minimizing risks such as hypoglycemia . The structural features of N-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide may contribute to its efficacy and safety profile in this context.

Case Study: MDM2 Inhibition

In a study focusing on the design and synthesis of MDM2 inhibitors, compounds structurally related to this compound demonstrated significant anti-tumor activity in vitro and in vivo models. The results indicated that these compounds could effectively induce apoptosis in various cancer cell lines .

Case Study: Glucokinase Activation

Another relevant study investigated a series of compounds similar to this compound for their ability to activate glucokinase without causing hypoglycemia. The findings revealed that these compounds could maintain glucose homeostasis in diabetic models while showing a favorable safety profile .

Summary of Findings

The applications of this compound highlight its potential as a therapeutic agent in oncology and diabetes management. Its unique structural characteristics facilitate interactions with key biological targets, making it a promising candidate for further research and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

General comparisons based on sulfonamide chemistry and synthetic strategies can be inferred:

Structural and Functional Differences

Feature N-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-... N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
Core Structure Azetidine-sulfonamide hybrid Benzamide with tertiary alcohol
Functional Groups Dual sulfonyl groups, azetidine ring Benzamide, hydroxyl, methyl groups
Synthetic Route Likely multi-step sulfonylation/alkylation Direct acylation of 3-methylbenzoyl chloride with amino alcohol
Potential Applications Enzyme inhibition, receptor modulation Metal-catalyzed C–H bond functionalization (via directing group)

Key Limitations

  • No direct analogs: The evidence lacks sulfonamide-azetidine hybrids or cyclohexylsulfonyl-containing compounds for comparison.
  • No pharmacological data: Functional studies (e.g., binding affinity, selectivity) are absent in the provided materials.

Research Findings and Methodological Insights

  • Structural Analysis : references SHELXL for crystal structure refinement, which could be critical for confirming the stereochemistry of the azetidine ring or sulfonyl group arrangement.

Critical Gaps in Evidence

The absence of data on the target compound or its analogs in the provided evidence precludes a detailed, authoritative comparison. Future studies should focus on:

Synthesis and characterization (e.g., NMR, X-ray crystallography).

Functional assays to evaluate biological activity.

Computational modeling to compare steric/electronic properties with known sulfonamide-based drugs.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide, and what intermediates are critical?

  • Methodological Answer : Begin with sulfonylation of azetidine using cyclohexylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Introduce the 2-oxoethyl group via nucleophilic substitution, followed by coupling with 2,5-dimethylbenzenesulfonamide. Key intermediates include 3-(cyclohexylsulfonyl)azetidine and the activated oxoethyl precursor. Purification steps should involve column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .

Q. How should structural characterization be conducted to confirm identity and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Infrared (IR) spectroscopy to identify sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
  • Melting point analysis to assess crystallinity and purity (compare with literature or theoretical values) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow standard sulfonamide handling guidelines:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (S24/25).
  • Work in a fume hood to prevent inhalation of dust (S22).
  • Store in a cool, dry environment away from oxidizing agents.
  • Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., IC₅₀ variations) be systematically resolved?

  • Methodological Answer :

Replicate assays under standardized conditions (pH, temperature, solvent).

Validate target specificity using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic inhibition).

Analyze batch-to-batch purity via HPLC and exclude impurities >98%.

Cross-reference with computational docking studies to identify steric/electronic factors affecting activity .

Q. What strategies optimize reaction yield and purity during scale-up synthesis?

  • Methodological Answer :

  • Employ membrane separation technologies (e.g., nanofiltration) to remove low-MW byproducts.
  • Use process simulation software (Aspen Plus, COMSOL) to model reaction kinetics and optimize parameters (temperature, stoichiometry).
  • Implement continuous flow chemistry for improved heat/mass transfer and reduced side reactions .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :

Perform molecular dynamics (MD) simulations to assess binding stability in the target’s active site.

Use density functional theory (DFT) to calculate electrostatic potential maps and identify reactive moieties.

Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Conduct pharmacokinetic studies (e.g., plasma stability, metabolic profiling via LC-MS) to identify rapid clearance or metabolite interference.
  • Use tissue-specific microdialysis to measure compound concentration at the target site.
  • Evaluate formulation additives (e.g., cyclodextrins) to enhance bioavailability .

Data Contradiction Analysis

Q. What steps validate unexpected spectroscopic results (e.g., anomalous NMR peaks)?

  • Methodological Answer :

  • Repeat synthesis to exclude procedural errors.
  • Perform variable-temperature NMR to detect dynamic effects (e.g., rotamers).
  • Compare with X-ray crystallography data to confirm solid-state vs. solution-phase conformers .

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